
Diaporthins B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diaporthein B is a natural compound extracted from marine-derived fungi, specifically from the fungus Penicillium sclerotiorum GZU-XW03-2 . It has garnered significant interest due to its potential inhibitory effects on colon cancer cells . This compound belongs to the class of polyketides, which are known for their diverse biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diaporthein B can be prepared through a method involving the separation from a liquid fermentation culture of the marine fungus Eutypella scoparia FS26 . The process involves cultivating the fungus in a suitable medium, followed by extraction and purification of the compound using chromatographic techniques .
Industrial Production Methods
Industrial production of Diaporthein B is still in its nascent stages. the co-culture method involving fungi has shown promise in improving the yield of Diaporthein B . This method leverages the interactions between different fungal species to enhance the production of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Diaporthein B undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound to enhance its biological activity or to study its mechanism of action.
Common Reagents and Conditions
Common reagents used in the reactions involving Diaporthein B include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired transformation of the compound.
Major Products Formed
The major products formed from the reactions of Diaporthein B depend on the type of reaction. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated forms of the compound .
Applications De Recherche Scientifique
Diaporthein B has a wide range of scientific research applications:
Mécanisme D'action
Diaporthein B exerts its effects through multiple pathways. It significantly inhibits the proliferation and migration of human colon cancer cells by inducing apoptosis . The compound activates the mitochondrial apoptosis pathway and the Hippo signaling pathway, leading to the activation of YAP (Yes-associated protein), which plays a crucial role in regulating cell growth and apoptosis .
Comparaison Avec Des Composés Similaires
Diaporthein B can be compared with other similar compounds such as diaporthochromes A and B, cytosporones, phomopsins, dothiorelones, and tenellones . These compounds share structural similarities and are also derived from fungi. Diaporthein B stands out due to its unique mechanism of action and its potent anti-cancer properties .
List of Similar Compounds
- Diaporthochrome A
- Diaporthochrome B
- Cytosporones
- Phomopsins
- Dothiorelones
- Tenellones
Propriétés
Formule moléculaire |
C20H28O6 |
|---|---|
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
(1S,2S,3R,5R,9S,10R)-5-ethenyl-2,3,9,10-tetrahydroxy-5,11,11-trimethyl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadec-6-en-8-one |
InChI |
InChI=1S/C20H28O6/c1-5-16(4)9-12-14(22)19(24)20(25)15(2,3)7-6-8-17(20,11-26-19)18(12,23)13(21)10-16/h5,9,13,21,23-25H,1,6-8,10-11H2,2-4H3/t13-,16-,17+,18+,19-,20-/m1/s1 |
Clé InChI |
FVYIOIBMUVNZMQ-KNHLKMAJSA-N |
SMILES isomérique |
C[C@@]1(C[C@H]([C@]2(C(=C1)C(=O)[C@@]3([C@@]4([C@@]2(CCCC4(C)C)CO3)O)O)O)O)C=C |
SMILES canonique |
CC1(CCCC23C1(C(C(=O)C4=CC(CC(C42O)O)(C)C=C)(OC3)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-[[3-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolane-3,4-diol](/img/structure/B12390247.png)

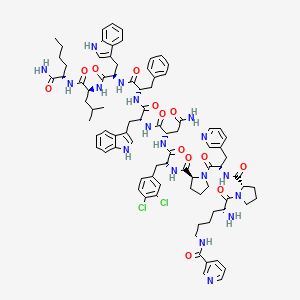
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12390265.png)
![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390280.png)
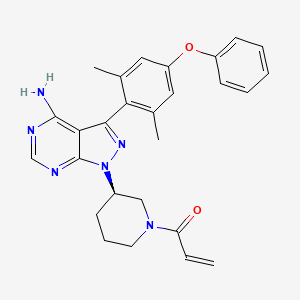
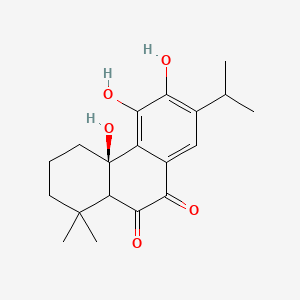
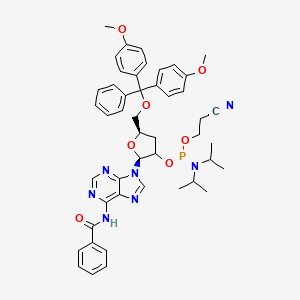
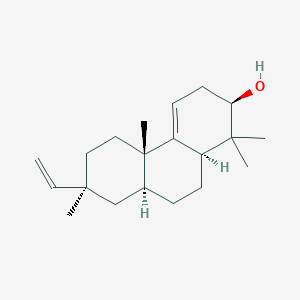

![1-|A-D-Ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12390324.png)
![cyclo[N(Me)Ala-D-OGlu(OPr)(OPr)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)]](/img/structure/B12390336.png)


